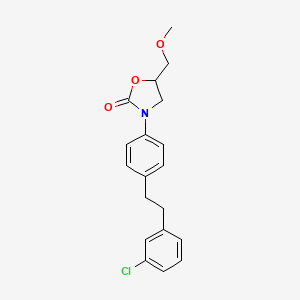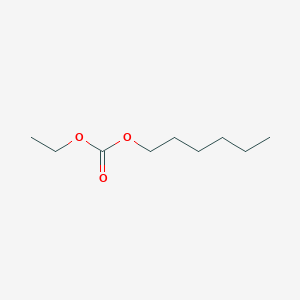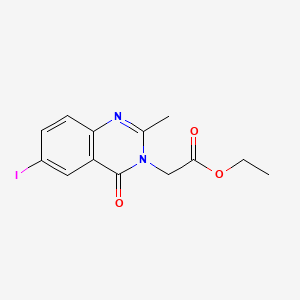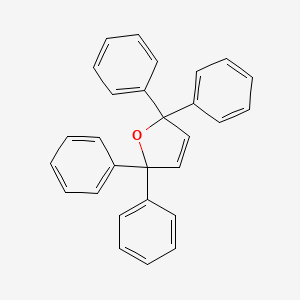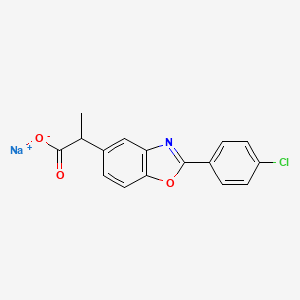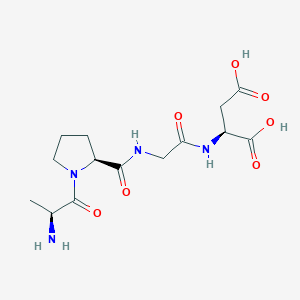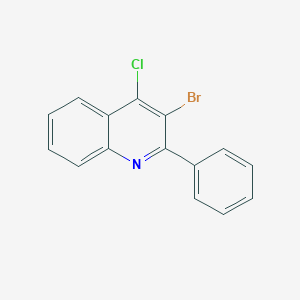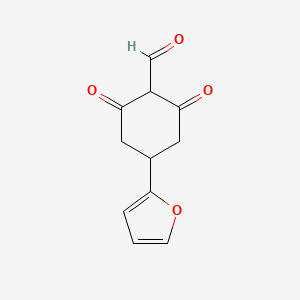
4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . The compound features a furan ring attached to a cyclohexane ring with two ketone groups and an aldehyde group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Attachment to Cyclohexane Ring: The furan ring is then attached to a cyclohexane ring through a series of reactions, such as aldol condensation or Michael addition.
Introduction of Functional Groups: The ketone and aldehyde groups are introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 4-(furan-2-yl)-2,6-dioxocyclohexanecarboxylic acid
Reduction: 4-(furan-2-yl)-2,6-dihydroxycyclohexanecarbaldehyde
Substitution: Halogenated or nitrated derivatives of the furan ring
Wissenschaftliche Forschungsanwendungen
4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes, such as cell signaling or metabolism.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: A furan derivative with an aldehyde group, used as a precursor for various chemicals.
5-Hydroxymethylfurfural: Another furan derivative with hydroxymethyl and aldehyde groups, known for its applications in the production of bio-based materials.
Uniqueness
4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
92132-91-7 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
4-(furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H10O4/c12-6-8-9(13)4-7(5-10(8)14)11-2-1-3-15-11/h1-3,6-8H,4-5H2 |
InChI-Schlüssel |
SSANUYXFMPOACI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)C(C1=O)C=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)
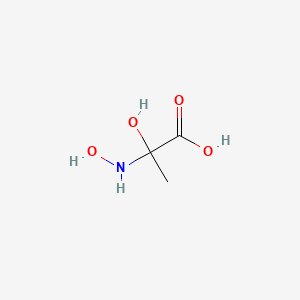
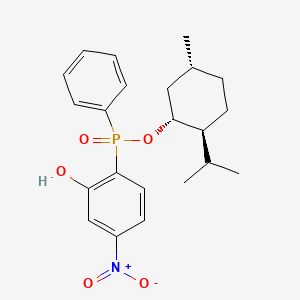
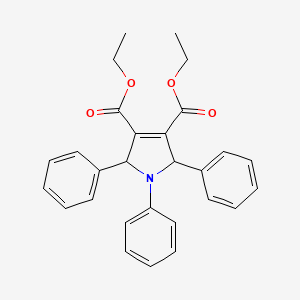
![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
